molecular formula C15H17N3OS B5850022 5-Benzyl-1-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione

5-Benzyl-1-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione

Cat. No.: B5850022
M. Wt: 287.4 g/mol
InChI Key: JUDCYFJMJMQUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-1-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazinane ring substituted with benzyl and furan-2-ylmethyl groups, along with a thione functional group, which contributes to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzylamine with furan-2-carbaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea to yield the desired triazinane-2-thione compound. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The benzyl and furan-2-ylmethyl groups can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzyl or furan-2-ylmethyl derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in the synthesis of other heterocyclic compounds and can be used in various organic transformations.

    Biology: It has shown promise as an antimicrobial agent, with studies indicating activity against certain bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Benzyl-1-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In the context of anticancer activity, the compound may interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share a similar sulfur-containing heterocyclic structure and have been studied for their antimicrobial and anticancer properties.

    Indazole Derivatives: Indazole compounds also exhibit a range of biological activities, including anti-inflammatory and anticancer effects.

    Thiazole Derivatives: Thiazole-containing compounds are known for their medicinal properties and are used in various therapeutic applications.

Uniqueness

5-Benzyl-1-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione stands out due to its unique combination of benzyl, furan-2-ylmethyl, and thione functional groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of features makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-benzyl-1-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c20-15-16-11-17(9-13-5-2-1-3-6-13)12-18(15)10-14-7-4-8-19-14/h1-8H,9-12H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDCYFJMJMQUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)N(CN1CC2=CC=CC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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